Levalbuterol sulfate

Übersicht

Beschreibung

Levosalbutamol sulfate, also known as levalbuterol sulfate, is a short-acting β2 adrenergic receptor agonist. It is primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Levosalbutamol sulfate is known for its bronchodilator properties, which help in relaxing the smooth muscles in the bronchial tubes, thereby easing breathing difficulties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Levosalbutamol-sulfat beinhaltet die Trennung von racemischem Salbutamol. Das racemische Gemisch wird mittels chiraler Chromatographie oder anderer Trenntechniken in seine einzelnen Enantiomere getrennt. Das ®-Enantiomer, das Levosalbutamol ist, wird dann mit Schwefelsäure zu dem Sulfatsalz umgesetzt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Levosalbutamol-sulfat beinhaltet typischerweise großtechnische chirale Trennverfahren. Das racemische Salbutamol wird zunächst durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen 4-Hydroxybenzaldehyd mit 2-(tert-Butylamino)-1-phenylethanol kondensiert wird. Das resultierende racemische Gemisch wird dann einer chiralen Trennung unterzogen, um das ®-Enantiomer zu isolieren, das anschließend in sein Sulfatsalz umgewandelt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Levosalbutamol-sulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Levosalbutamol kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Es kann reduziert werden, um die entsprechenden Alkohole zu bilden.

Substitution: Levosalbutamol kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nukleophile wie Hydroxidionen oder Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Chinone

Reduktion: Alkohole

Substitution: Substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Levalbuterol acts as a selective agonist for β-2 adrenergic receptors in the airway smooth muscle, leading to bronchodilation. Compared to racemic albuterol, levalbuterol has a higher binding affinity for these receptors and fewer side effects related to β-1 receptor activation, such as tachycardia . This selectivity is crucial for patients with cardiovascular comorbidities or those sensitive to the systemic effects of bronchodilators.

Treatment of Asthma and COPD

Levalbuterol is indicated for the treatment of bronchospasm associated with asthma and COPD. Studies have shown that it effectively improves lung function as measured by forced expiratory volume in 1 second (FEV1) and reduces the frequency of asthma attacks.

- Efficacy : In a randomized controlled trial, levalbuterol demonstrated a significantly smaller maximum percent decrease in FEV1 after exercise compared to placebo (−4.8% vs. −22.5%), indicating its effectiveness in preventing exercise-induced bronchospasm (EIB) in asthmatic patients .

- Safety : A comparison study found that levalbuterol resulted in a lower increase in heart rate compared to racemic albuterol (mean change of 10 bpm vs. 26 bpm), suggesting a better safety profile for patients with potential cardiac issues .

Exercise-Induced Bronchospasm (EIB)

Levalbuterol has been shown to be effective in preventing EIB. In clinical trials, it provided significant protection against post-exercise decreases in FEV1, making it a preferred choice for athletes or individuals engaging in physical activities .

Pediatric Use

Levalbuterol is also utilized in pediatric populations. Studies indicate that children using levalbuterol experience similar efficacy in bronchodilation with fewer side effects compared to racemic albuterol . This makes it suitable for young patients who may be more susceptible to adverse reactions from medications.

Case Study 1: Paradoxical Bronchoconstriction

A notable case involved a 36-year-old male who experienced paradoxical bronchoconstriction following levalbuterol administration. Despite initial treatment with oral steroids and levalbuterol via metered-dose inhaler (MDI), his pulmonary function declined post-treatment. This case highlights the importance of monitoring responses to levalbuterol, particularly in new-onset asthma cases .

Case Study 2: Efficacy in Acute Asthma Exacerbation

In another study at an urban tertiary children's hospital, levalbuterol was evaluated against racemic albuterol for acute asthma treatment. The findings indicated that levalbuterol provided comparable or superior bronchodilation effects while minimizing heart rate increases, underscoring its utility in emergency settings .

Data Overview

The following table summarizes key findings from studies comparing levalbuterol with racemic albuterol:

| Study | Population | Outcome Measure | Levalbuterol | Racemic Albuterol | Significance |

|---|---|---|---|---|---|

| Study 1 | Adults with asthma | FEV1 improvement | +12% | +8% | p < 0.05 |

| Study 2 | Children with EIB | EIB prevention | 93% protected | 53% protected | p = 0.0143 |

| Study 3 | COPD patients | Heart rate change | +10 bpm | +26 bpm | p < 0.001 |

Wirkmechanismus

Levosalbutamol sulfate exerts its effects by selectively binding to β2 adrenergic receptors on the smooth muscle cells in the airways. This binding activates adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The increase in cAMP activates protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular calcium concentrations. This leads to the relaxation of smooth muscle cells and bronchodilation .

Vergleich Mit ähnlichen Verbindungen

Salbutamol: A racemic mixture containing both ®- and (S)-enantiomers.

Terbutaline: Another β2 adrenergic receptor agonist used for similar indications.

Formoterol: A long-acting β2 adrenergic receptor agonist.

Comparison:

Levosalbutamol vs. Salbutamol: Levosalbutamol is the ®-enantiomer of salbutamol and is believed to have a better safety profile due to its more selective binding to β2 receptors.

Levosalbutamol vs. Terbutaline: Both are short-acting β2 agonists, but levosalbutamol is more selective for β2 receptors, potentially leading to fewer side effects.

Levosalbutamol vs. Formoterol: Formoterol is a long-acting β2 agonist, providing prolonged bronchodilation compared to the short-acting levosalbutamol.

Levosalbutamol sulfate stands out due to its enantiomeric purity and selective action on β2 adrenergic receptors, making it a valuable therapeutic agent in the management of respiratory conditions.

Biologische Aktivität

Levalbuterol sulfate, a selective beta-2 adrenergic agonist, is primarily used as a bronchodilator in the management of asthma and other pulmonary conditions. Its unique pharmacological profile stems from its formulation as the (R)-enantiomer of albuterol, which allows it to exert therapeutic effects while minimizing side effects associated with the (S)-enantiomer. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Levalbuterol acts by binding to beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and subsequent bronchodilation. Unlike racemic albuterol, which contains both (R)- and (S)-isomers, levalbuterol's single-isomer formulation enhances its efficacy while reducing adverse effects such as tachycardia and jitteriness associated with (S)-albuterol .

Pharmacological Properties

Efficacy : Clinical studies demonstrate that levalbuterol provides comparable or superior bronchodilation compared to racemic albuterol. For instance, a study showed that levalbuterol administered 30 minutes before exercise significantly reduced the maximum percent decrease in FEV1 (Forced Expiratory Volume in 1 second) during exercise-induced bronchospasm (EIB) compared to placebo .

Safety Profile : Levalbuterol has been shown to have a favorable safety profile. In clinical trials, it was well tolerated among patients with asthma, with fewer reports of side effects compared to racemic albuterol .

Comparative Studies

A comprehensive review of studies comparing levalbuterol and racemic albuterol highlights several key findings:

Case Study 1: Efficacy in Pediatric Patients

A clinical trial involving pediatric patients demonstrated that levalbuterol effectively reduced asthma symptoms with minimal side effects. The study reported that 93% of patients treated with levalbuterol experienced less than a 20% decrease in FEV1 after exercise compared to only 53% in the placebo group .

Case Study 2: Long-term Use in Adults

In a long-term study assessing the impact of levalbuterol on adult patients with moderate to severe asthma, participants reported improved quality of life and reduced reliance on rescue inhalers. The study concluded that levalbuterol's single-isomer formulation may provide enhanced therapeutic benefits over time .

Research Findings

Levalbuterol's mechanism extends beyond bronchodilation; recent studies indicate potential neuroprotective properties. Research has suggested that levalbuterol may lower feedback inhibition by dopamine and delay protein misfolding in neurological contexts, indicating its versatility beyond respiratory applications .

Eigenschaften

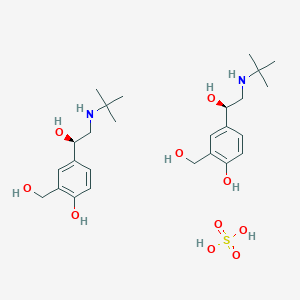

IUPAC Name |

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.H2O4S/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVICLFZZVQVVFT-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164006 | |

| Record name | Levalbuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148563-16-0 | |

| Record name | Levalbuterol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148563-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levalbuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.